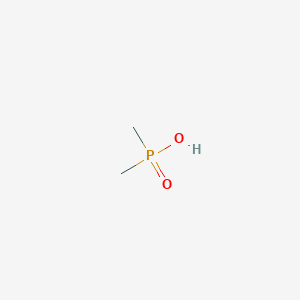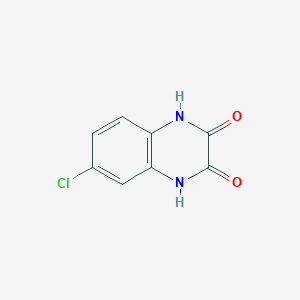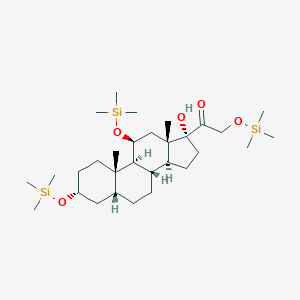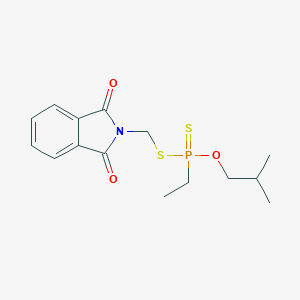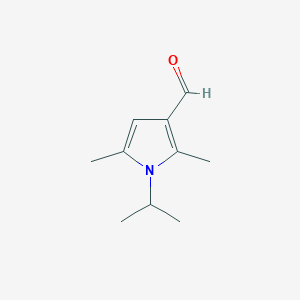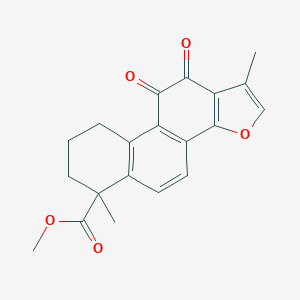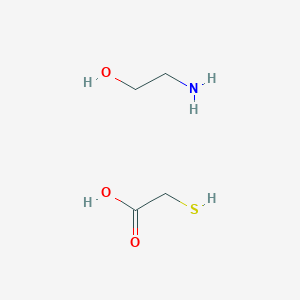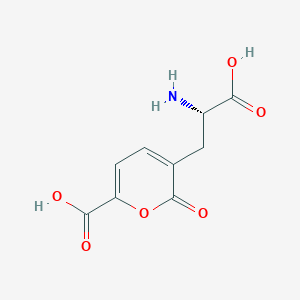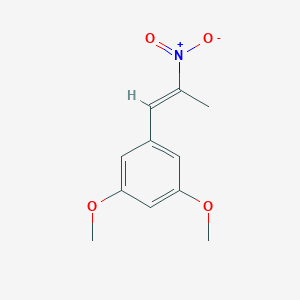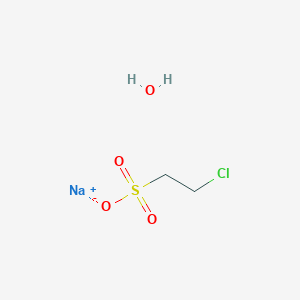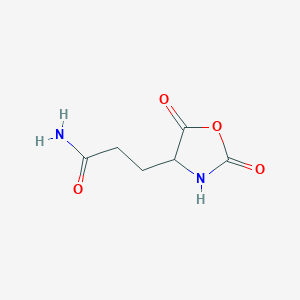
2,5-Dioxo-4-oxazolidinepropionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxo-4-oxazolidinepropionamide is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known as DOPA, and it is a derivative of the amino acid tyrosine. DOPA has been used in the synthesis of various drugs and has been studied for its potential therapeutic effects. In
Mécanisme D'action
DOPA works by increasing the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in various functions such as movement, motivation, and reward. DOPA is converted to dopamine in the brain, which leads to an increase in dopamine levels. This increase in dopamine levels has been shown to have various therapeutic effects.
Effets Biochimiques Et Physiologiques
DOPA has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to increase the levels of dopamine in the brain, which leads to an increase in motor function and improved cognitive function. DOPA has also been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DOPA in lab experiments include its high purity and yield, as well as its potential therapeutic effects. The limitations of using DOPA in lab experiments include the potential for toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on DOPA. One direction is to further explore its potential therapeutic effects in neurodegenerative diseases. Another direction is to study its potential use as a drug delivery system. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Overall, the study of DOPA has the potential to lead to the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of DOPA involves the reaction of tyrosine with formaldehyde and sodium cyanide. The reaction produces DOPA in high yields and purity. This method has been widely used in the production of DOPA for scientific research purposes.
Applications De Recherche Scientifique
DOPA has been studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. DOPA has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
Numéro CAS |
16874-69-4 |
|---|---|
Nom du produit |
2,5-Dioxo-4-oxazolidinepropionamide |
Formule moléculaire |
C6H8N2O4 |
Poids moléculaire |
172.14 g/mol |
Nom IUPAC |
3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanamide |
InChI |
InChI=1S/C6H8N2O4/c7-4(9)2-1-3-5(10)12-6(11)8-3/h3H,1-2H2,(H2,7,9)(H,8,11) |
Clé InChI |
UBAGQWVWTSZVDI-UHFFFAOYSA-N |
SMILES |
C(CC(=O)N)C1C(=O)OC(=O)N1 |
SMILES canonique |
C(CC(=O)N)C1C(=O)OC(=O)N1 |
Autres numéros CAS |
16874-69-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



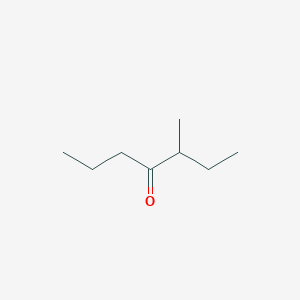
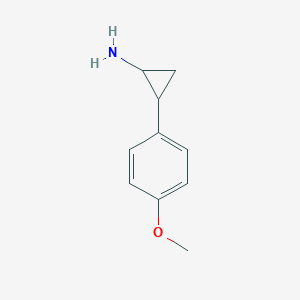
![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-](/img/structure/B91717.png)
